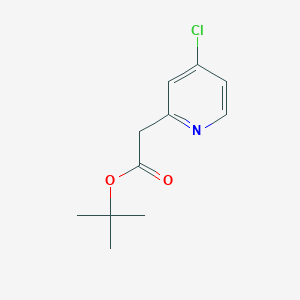

Tert-butyl 2-(4-chloropyridin-2-yl)acetate

Description

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

tert-butyl 2-(4-chloropyridin-2-yl)acetate |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3 |

InChI Key |

MSXXWJLSXBNAOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4-tert-butylpyridine to 4-tert-butyl-2-chloropyridine

A key precursor step involves selective chlorination of 4-tert-butylpyridine to yield 4-tert-butyl-2-chloropyridine, which can be further elaborated to the target ester.

-

- 4-tert-butylpyridine is reacted with a chlorination reagent such as carbon tetrachloride or 1,1,2-trichlorotrifluoroethane.

- A strong base such as n-butyllithium or s-butyllithium is used in the presence of additives like N,N-dimethylethanolamine.

- The reaction is typically conducted at low temperatures ranging from -78 °C to 60 °C, with careful temperature control to optimize yield.

-

- The base and additive are combined in a hydrocarbon solvent (e.g., n-hexane) at around -20 °C.

- 4-tert-butylpyridine is added dropwise, followed by slow addition of the chlorination reagent at -70 °C.

- The mixture is gradually warmed to 10 °C and stirred overnight.

- Workup involves quenching with ice water, extraction with ethyl acetate, washing, and purification by column chromatography.

Synthesis of Tert-butyl 2-(4-chloropyridin-2-yl)acetate via Reformatsky Reaction

The esterification step to form tert-butyl 2-(4-chloropyridin-2-yl)acetate can be achieved through Reformatsky-type reactions involving zinc-mediated coupling.

-

- Reformatsky reagents are prepared by reacting zinc dust with tert-butyl bromoacetate or iodoacetate in tetrahydrofuran (THF).

- The Reformatsky reagent is then reacted with a silyl-protected chloropyridine derivative.

- Reaction temperatures vary; initial attempts at 0–5 °C may be unproductive, but heating to 65 °C for 24 hours yields the desired product.

Alternative Green and Cost-effective Processes

Recent patent disclosures describe eco-friendly and cost-effective processes for the synthesis of tert-butyl esters of chloropyridine derivatives.

-

- Use of chlorinated solvents such as dichloromethane (DCM) at controlled temperatures (around 40 °C).

- Oxidation steps employ TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of copper salts and diimine ligands.

- Reactions are conducted under oxygen atmosphere to facilitate oxidation.

Reaction Monitoring and Purification:

- Reaction progress is tracked by TLC and GC techniques.

- Final products are purified by recrystallization from solvents such as n-hexane or n-heptane.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Techniques

-

- ^1H NMR spectroscopy is routinely used to confirm the substitution pattern on the pyridine ring and the presence of the tert-butyl ester group.

- Characteristic signals include aromatic protons in the 7–8 ppm range and tert-butyl methyl protons as singlets near 1.3 ppm.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl 2-(4-chloropyridin-2-yl)acetate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products include tert-butyl 2-(4-aminopyridin-2-yl)acetate or tert-butyl 2-(4-mercaptopyridin-2-yl)acetate.

Oxidation: Products include tert-butyl 2-(4-chloropyridin-2-yl)acetate derivatives with additional oxygen functionalities.

Reduction: Products include tert-butyl 2-(4-hydroxypyridin-2-yl)acetate.

Scientific Research Applications

Chemistry: Tert-butyl 2-(4-chloropyridin-2-yl)acetate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It can be used as a building block for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.

Industry: In the industrial sector, tert-butyl 2-(4-chloropyridin-2-yl)acetate is used in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Positional Isomerism : The 4-chloro substitution in the target compound contrasts with 6-chloro derivatives (e.g., ), which may lead to divergent electronic effects in reactions such as Suzuki-Miyaura couplings .

- Solubility Trends : Ethyl esters (e.g., ) exhibit higher solubility in organic solvents compared to tert-butyl analogs, which are more lipophilic .

Physical and Crystallographic Properties

Table 2: Crystallographic Data for Sulfonyl-Containing Analog ()

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic (P2₁/c) |

| Unit Cell Dimensions | a = 17.3871 Å, b = 12.5318 Å, c = 8.4297 Å, β = 99.103° |

| Volume | 1813.63 ų |

| Density (Dₓ) | 1.313 Mg/m³ |

| Melting Point | 423 K |

While direct crystallographic data for Tert-butyl 2-(4-chloropyridin-2-yl)acetate is unavailable, analogs like tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate () exhibit monoclinic systems with high thermal stability (m.p. 423 K). The tert-butyl group likely contributes to dense packing (Dₓ ~1.3 Mg/m³), a trend expected in the target compound .

Biological Activity

Tert-butyl 2-(4-chloropyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Molecular Formula : CHClN\O\

Molecular Weight : 241.69 g/mol

Structure : The compound features a tert-butyl group attached to an acetate moiety and a chlorinated pyridine ring, which enhances its reactivity and biological activity.

The biological activity of Tert-butyl 2-(4-chloropyridin-2-yl)acetate is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The chloropyridine moiety can interact with specific enzymes, potentially inhibiting their function or altering their activity. This is particularly relevant in the context of drug development where enzyme modulation can lead to therapeutic effects.

- Receptor Binding : The compound may also bind to receptors involved in various signaling pathways, influencing physiological responses. For instance, its structure suggests it could interact with neurotransmitter receptors, which may have implications for neurological disorders.

Biological Activity

Research indicates that Tert-butyl 2-(4-chloropyridin-2-yl)acetate exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has notable antimicrobial and antifungal properties. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further exploration in antibiotic development.

- Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against HIV and other viral pathogens. The structural similarity to known antiviral agents suggests potential efficacy in this area .

- Cytotoxicity Studies : In vitro assays have indicated that while the compound exhibits biological activity, it also presents varying levels of cytotoxicity depending on the concentration used. This duality necessitates further investigation into its therapeutic window .

Case Studies and Research Findings

A selection of studies highlights the biological activity of Tert-butyl 2-(4-chloropyridin-2-yl)acetate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.